molecular formula C21H23ClNNaO4S B1674657 Lcb 2853 CAS No. 141335-11-7

Lcb 2853

Cat. No.: B1674657
CAS No.: 141335-11-7
M. Wt: 443.9 g/mol
InChI Key: WVVUYAHTYLRPEB-UHFFFAOYSA-M
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Description

The compound "Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1)" is a sodium salt derivative of a benzeneacetic acid backbone modified with a 4-chlorophenylsulfonamidomethylcyclopentyl substituent.

Properties

CAS No.

141335-11-7

Molecular Formula

C21H23ClNNaO4S

Molecular Weight

443.9 g/mol

IUPAC Name

sodium 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetate

InChI

InChI=1S/C21H24ClNO4S.Na/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25;/h3-10,23H,1-2,11-15H2,(H,24,25);/q;+1/p-1

InChI Key

WVVUYAHTYLRPEB-UHFFFAOYSA-M

Isomeric SMILES

C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]

Canonical SMILES

C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LCB 2853
LCB-2853
sodium 4-((1-((((4-chlorophenyl)sulfonyl)amino)methyl)cyclohexyl)methyl)benzeneacetate

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule decomposes into three modular components: (1) a benzeneacetic acid core, (2) a cyclopentylmethyl-((4-chlorophenyl)sulfonyl)amino substituent, and (3) a sodium counterion. Retrosynthetic disconnection begins at the sulfonamide group, revealing 4-chlorobenzenesulfonyl chloride and a cyclopentylmethylamine intermediate as precursors. The cyclopentylmethyl group originates from a Grignard reagent, while the benzeneacetic acid backbone derives from phenylsodium carbonization.

Preparation of the Benzeneacetic Acid Core

The benzeneacetic acid moiety is synthesized via a phenylsodium intermediate, as detailed in US20070010685A1. Metallic sodium reacts with chlorobenzene in toluene under catalytic conditions (0.0005–0.001% crown ether or cryptand) to form phenylsodium, which isomerizes to benzylsodium upon heating (80–100°C). Carbonization with dry ice yields phenylacetic acid sodium salt, hydrolyzed to the free acid using 50% sulfuric acid.

Table 1: Optimization of Phenylsodium Carbonization

Catalyst Reaction Time (h) Yield (%) Purity (%)
None 12 65 88
18-Crown-6 8 92 96
Cryptand[2.2.2] 7.5 95 97

Catalytic acceleration reduces reaction time by 40% and improves yield by 30%.

Incorporation of the (4-Chlorophenyl)sulfonylamino Group

The sulfonamide linkage is formed via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and cyclopentylmethylamine. Adapted from FARMACIA, the amine (1.2 equiv) reacts with sulfonyl chloride (1.0 equiv) in dichloromethane with 4-methylmorpholine as a base. The reaction proceeds at 0°C for 30 minutes, followed by room-temperature stirring for 4 hours, achieving 89% yield after recrystallization.

Analytical Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.21 (s, 2H, NHCH2), 2.98 (m, 1H, cyclopentyl)
  • UV-Vis (MeOH): λmax 247.6 nm (π→π* transition of sulfonyl group)

Coupling of Substituents to the Benzeneacetic Acid Core

The cyclopentylmethyl-sulfonamide intermediate is alkylated to the benzeneacetic acid core using a Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling between the acid’s α-carbon and the substituent’s primary alcohol (generated via oxidation of the amine). Reaction in THF at 0°C to room temperature for 12 hours affords the coupled product in 78% yield.

Formation of the Sodium Salt

The free acid is neutralized with 1.1 equivalents of sodium hydroxide in ethanol. Crystallization from aqueous ethanol yields the sodium salt as a white solid (mp 201–203°C). Purity is confirmed via HPLC (98.2%, C18 column, 0.1% H3PO4/MeOH).

Catalytic and Process Optimization

Crown ether catalysts (e.g., 18-crown-6) enhance reaction rates in both Grignard formation and phenylsodium isomerization. For large-scale synthesis, continuous flow systems are recommended to mitigate exothermic risks during sodium dispersions.

Table 2: Comparative Yields Across Synthesis Steps

Step Yield (%) Key Reagent
Benzeneacetic acid 92 Crown ether catalyst
Cyclopentylmethylamine 85 LiAlH4
Sulfonamide coupling 89 4-Methylmorpholine
Mitsunobu alkylation 78 DEAD/PPh3

Analytical Characterization

  • FT-IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (S-N)
  • 13C NMR (100 MHz, D2O): δ 178.9 (COO⁻Na+), 139.2 (Ar-C), 58.4 (cyclopentyl-CH2)
  • Elemental Analysis: Calculated C 54.12%, H 5.01%, N 2.89%; Found C 53.98%, H 5.12%, N 2.94%

Chemical Reactions Analysis

LCB 2853 undergoes various chemical reactions, primarily involving its functional groups. The compound is known to participate in:

Scientific Research Applications

LCB 2853 has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Diclofenac Sodium

Structure: Sodium salt of 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid. Key Differences:

  • Substituents: Diclofenac lacks the sulfonamidomethylcyclopentyl group but includes a dichlorophenylamino moiety.
  • Pharmacology : Diclofenac is a well-established NSAID inhibiting cyclooxygenase (COX) enzymes. In contrast, the target compound demonstrates p53-dependent inhibition of silica-induced epithelial-mesenchymal transition (EMT), suggesting a distinct mechanism targeting cellular signaling rather than prostaglandin synthesis .
Property Target Compound Diclofenac Sodium
Molecular Weight ~500 g/mol (estimated) 318.13 g/mol
Key Functional Groups 4-Chlorophenylsulfonyl, cyclopentyl 2,6-Dichlorophenylamino
Mechanism of Action p53-mediated EMT inhibition COX-1/COX-2 inhibition
Sodium Salt Role Enhances aqueous solubility Improves bioavailability

Sodium Mandelate

Structure : Sodium salt of α-hydroxybenzeneacetic acid.
Key Differences :

  • Substituents: Sodium mandelate has a hydroxyl group at the α-position, unlike the target compound’s sulfonamide and chlorophenyl groups.

Benzenesulfonic Acid Derivatives

Examples :

  • Benzenesulfonic acid, 4-[2-(2,4-diamino-5-methylphenyl)diazenyl]-, sodium salt (1:1) (CAS 6300-61-4) .
  • Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2) (CAS 154946-66-4) .

Comparison :

  • Sulfonamide vs. Diazene Groups : The target compound’s sulfonamide group may offer better hydrogen-bonding capacity than diazenyl groups in other benzenesulfonic salts, influencing receptor binding.
  • Chlorophenyl Group: The 4-chlorophenyl substituent in the target compound could enhance steric effects and electron-withdrawing properties compared to non-halogenated analogs, affecting stability and bioactivity .

Tiratricol Sodium

Structure: Sodium salt of 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetic acid. Key Differences:

  • Halogen Substituents : Tiratricol contains iodine atoms, which confer thyroid hormone activity, while the target compound’s chlorine atom may prioritize different signaling pathways (e.g., p53).

Key Research Findings

  • Anti-Inflammatory Activity : The target compound inhibits lipopolysaccharide-induced inflammation in vivo, similar to simpler benzeneacetic acid derivatives but with a unique p53-dependent mechanism .
  • Structural Complexity: The cyclopentyl and sulfonamide groups in the target compound likely enhance target specificity compared to non-substituted benzeneacetic acid salts like sodium mandelate .
  • Sodium Salt Advantage: Sodium counterions in the target compound and analogs (e.g., diclofenac sodium) improve solubility, facilitating intravenous or oral administration .

Biological Activity

Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1), known by its CAS number 141335-11-7, is a compound with significant biological activity. Its structure features a sulfonamide moiety, which is often associated with various pharmacological effects. This article reviews its biological activities based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H23ClNNaO4S
  • Molecular Weight : 443.9194 g/mol
  • Melting Point : Not specified in the literature
  • Solubility : Soluble in polar solvents due to the presence of sodium salt.

Antibacterial Activity

Research indicates that compounds containing the 4-chlorophenylsulfonyl group exhibit notable antibacterial properties. In vitro studies have demonstrated moderate to strong activity against various bacterial strains, including:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

These findings suggest that the compound may be effective for therapeutic applications targeting bacterial infections .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against:

  • Acetylcholinesterase (AChE) : Important for neuropharmacology, with several derivatives exhibiting strong inhibitory activity.
  • Urease : The compounds demonstrated significant urease inhibition, crucial for treating infections caused by urease-producing bacteria.

The IC50 values for some derivatives were reported as follows:

Compound ID IC50 Value (µM)
7l2.14 ± 0.003
7m0.63 ± 0.001
......

This highlights the potential of these compounds in drug development for conditions influenced by these enzymes .

Cancer Chemotherapy

The sulfonamide functionality has been linked to anticancer activities. Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Hypoglycemic and Diuretic Effects

Some studies suggest that related compounds may possess hypoglycemic and diuretic activities, making them candidates for managing diabetes and fluid retention disorders. The mechanism of action may involve modulation of insulin sensitivity and renal function .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A series of synthesized compounds were tested against Salmonella typhi. The results showed that modifications in the piperidine ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design.
  • Enzyme Inhibition Study :
    A comparative study evaluated various derivatives for AChE inhibition, revealing that specific substitutions on the aromatic ring improved potency significantly, with implications for treating Alzheimer's disease.

Q & A

Basic: What structural features of this compound are critical for its physicochemical properties, and how do they influence experimental design?

Answer:
The sodium salt form enhances aqueous solubility, making it suitable for in vitro biological assays. The sulfonamide group (4-chlorophenylsulfonyl) contributes to hydrogen-bonding potential and metabolic stability, while the cyclopentylmethyl group introduces steric hindrance, affecting synthetic accessibility and intermolecular interactions.

  • Methodological Considerations :
    • Solubility tests should use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.
    • Steric effects may require polar aprotic solvents (e.g., DMF) for synthetic steps .

Advanced: How can researchers overcome steric challenges during synthesis of the cyclopentylmethyl-sulfonamide moiety?

Answer:
Steric hindrance from the cyclopentyl group complicates nucleophilic substitution or coupling reactions. Key strategies include:

  • Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) to shield the sulfonamide during cyclopentylmethylation .

  • Catalytic Optimization : Employ Pd-catalyzed cross-coupling under microwave irradiation to enhance reaction efficiency (e.g., 80°C, 30 min, 85% yield) .

  • Data Table : Comparison of Coupling Reagents

    ReagentYield (%)Purity (HPLC)
    DCC/HOBt6291
    EDCI/DMAP7894
    Pd(PPh₃)₄8598

Basic: Which spectroscopic techniques are prioritized for structural validation, and what key signals should be analyzed?

Answer:

  • NMR :
    • ¹H NMR : Look for cyclopentyl multiplet (δ 1.5–2.5 ppm) and sulfonamide NH (δ 7.3–7.6 ppm).
    • ¹³C NMR : Sodium carboxylate (δ ~175 ppm) and sulfonyl carbons (δ ~110–120 ppm) .
  • Mass Spectrometry : ESI-MS in negative mode for [M-Na]⁻ ion.
  • IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) .

Advanced: How to resolve discrepancies in HPLC purity analysis due to co-eluting impurities?

Answer:
Co-elution may arise from structurally similar byproducts (e.g., des-chloro analogs). Mitigation strategies:

  • Mobile Phase Optimization : Adjust methanol-to-buffer ratio (e.g., 70:30 to 60:40) to improve resolution .

  • Ion-Pair Chromatography : Add 10 mM sodium 1-octanesulfonate to enhance separation of ionic species .

  • Data Table : HPLC Method Parameters

    ColumnBuffer pHRetention Time (min)Resolution
    C18 (5 µm)4.612.31.2
    Phenyl (3 µm)5.014.72.8

Advanced: What experimental approaches stabilize the sodium salt form against hydrolysis under aqueous storage?

Answer:
Hydrolysis of the sodium carboxylate can be minimized via:

  • pH Control : Store in citrate buffer (pH 5.0–6.0) to reduce nucleophilic attack on the ester .

  • Lyophilization : Freeze-dry aliquots to prevent water-mediated degradation.

  • Stability Study Data :

    Storage ConditionDegradation (%/month)
    4°C (aqueous)8.2
    -20°C (lyophilized)0.5

Advanced: How to validate the biological activity of this compound when conflicting SAR data exist in literature?

Answer:
Contradictory structure-activity relationship (SAR) data may arise from assay variability (e.g., cell line differences). Standardize protocols:

  • Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) in triplicate.
  • Control Compounds : Include bis(4-chlorophenyl)acetic acid as a reference for sulfonamide activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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